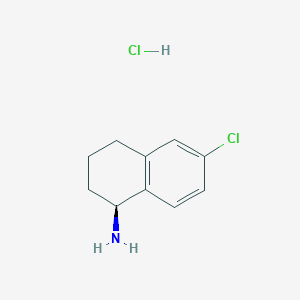
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the molecule, “6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine”, suggests that it might have biological activity, as many drugs are amines.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amine group and the hydrochloride salt could affect its solubility, stability, and reactivity .Scientific Research Applications
Stereoselective Synthesis Processes
Development of large-scale, stereoselective synthesis processes for derivatives of tetrahydronaphthalen-1-amine has been reported, demonstrating its significance in the synthesis of chemically and stereochemically pure compounds. A noteworthy example includes the multikilogram-scale synthesis process, achieving over 50% yield with high chemical and stereochemical purity, underscoring the compound's role in the efficient production of pharmaceuticals and other bioactive materials (Han et al., 2007).
Synthetic Intermediates for Bioactive Compounds
Tetrahydronaphthalen-1-amine and its derivatives have been highlighted as crucial intermediates in the synthesis of bioactive compounds. For instance, acylation and stereoselective reduction processes have been developed to obtain cis-aminonaphthyl alcohols, which are key intermediates for further synthesis. These processes emphasize the compound's utility in creating bioactive materials with potential therapeutic applications (Wei-dong, 2013).
Synthesis of Enamides from Ketones
The compound has also been used in the synthesis of enamides from ketones, showcasing its role in creating enantiomerically pure amines. This application is crucial for the development of pharmaceuticals and highlights the compound’s versatility in organic synthesis (Zhao et al., 2011).
Novel Synthesis Pathways
Research has also focused on novel synthesis pathways involving tetrahydronaphthalen-1-amine, such as the synthesis of dopaminergic compounds, showcasing its application in the development of potential treatments for neurological disorders. This includes innovative approaches to synthesize compounds with significant pharmacological activity, indicating the compound's importance in medicinal chemistry (Stjernlöf et al., 1993).
Antidepressant Synthesis
Furthermore, the compound has been used in the improved industrial synthesis of antidepressants, such as sertraline hydrochloride. This process highlights its role in creating more efficient and environmentally friendly synthesis methods for important pharmaceuticals, reflecting its contribution to sustainable practices in chemical manufacturing (Vukics et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVCEPSKLJNQI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

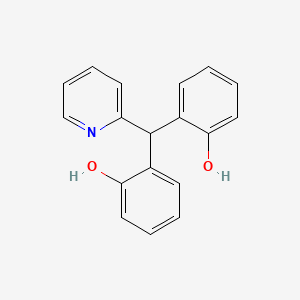

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
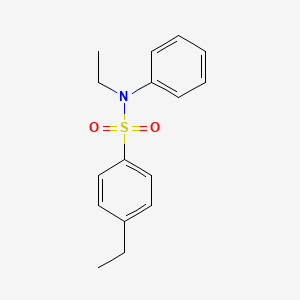
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)
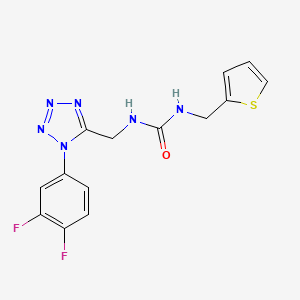
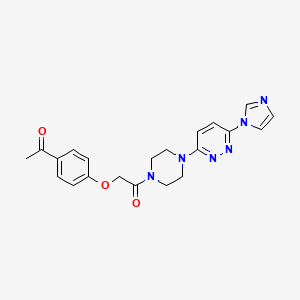
![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
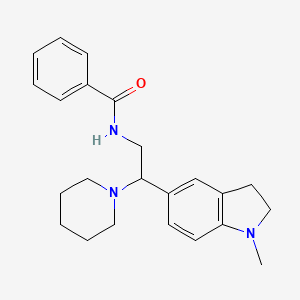
![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)